

Spectral data (NMR, IR) of "N-Hydroxy-4-nitrobenzimidoyl chloride"

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Compound of Interest

Compound Name: **N-Hydroxy-4-nitrobenzimidoyl chloride**

Cat. No.: **B087114**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**, a key intermediate in the synthesis of various heterocyclic compounds. The document details its spectroscopic characteristics (NMR and IR), experimental protocols for its synthesis, and its primary application as a precursor for 1,3-dipolar cycloaddition reactions.

Chemical Structure and Properties

- Compound Name: **N-Hydroxy-4-nitrobenzimidoyl chloride**
- CAS Number: 1011-84-3[[1](#)]
- Molecular Formula: $C_7H_5ClN_2O_3$
- Molecular Weight: 200.58 g/mol [[1](#)]
- Description: This compound belongs to the hydroximoyl chloride subclass of imidoyl chlorides. The N-hydroxy group makes it a stable and easily handled precursor for the in situ generation of nitrile oxides. The strong electron-withdrawing 4-nitro group on the benzene

ring enhances its reactivity, facilitating the elimination of hydrochloric acid to form the reactive nitrile oxide intermediate.[1]

Spectral Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**.

Table 1: ^1H NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ , ppm) | Multiplicity / Coupling Constant (J) | Assignment |
|--------------|---------------------|----------------------------------|--------------------------------------|---|
| ^1H | DMSO-d ₆ | 12.99 | Singlet | N-OH proton |
| ^1H | DMSO-d ₆ | 8.30 - 8.36 | Multiplet | 2 Aromatic Protons (ortho to -NO ₂) |
| ^1H | DMSO-d ₆ | 8.04 - 8.08 | Multiplet | 2 Aromatic Protons (meta to -NO ₂) |

Note: The data presented is based on a 400 MHz NMR spectrometer.[2][3][4]

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Frequency Range (cm ⁻¹) | Intensity | Notes |
|------------------------------------|---|-----------|--|
| O-H Stretch | Broad band | Strong | Characteristic of the hydroxyl group. |
| C=N Stretch (Imidoyl) | Medium | Medium | Indicates the presence of the imidoyl functional group. |
| NO ₂ Asymmetric Stretch | Strong | Strong | Confirms the presence of the nitro group. ^[1] |
| NO ₂ Symmetric Stretch | Strong | Strong | Confirms the presence of the nitro group. ^[1] |

Experimental Protocols

Detailed methodologies for the synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride** are provided below. The primary route involves the chlorination of a precursor, 4-nitrobenzaldehyde oxime.

3.1. Synthesis of 4-Nitrobenzaldehyde Oxime (Precursor)

This procedure outlines the formation of the oxime from 4-nitrobenzaldehyde.^[1]

- **Dissolution:** Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.
- **Addition of Reagents:** Add hydroxylamine hydrochloride and a base, typically sodium acetate trihydrate, to the solution.
- **Reaction:** Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Workup:** After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated oxime via filtration.

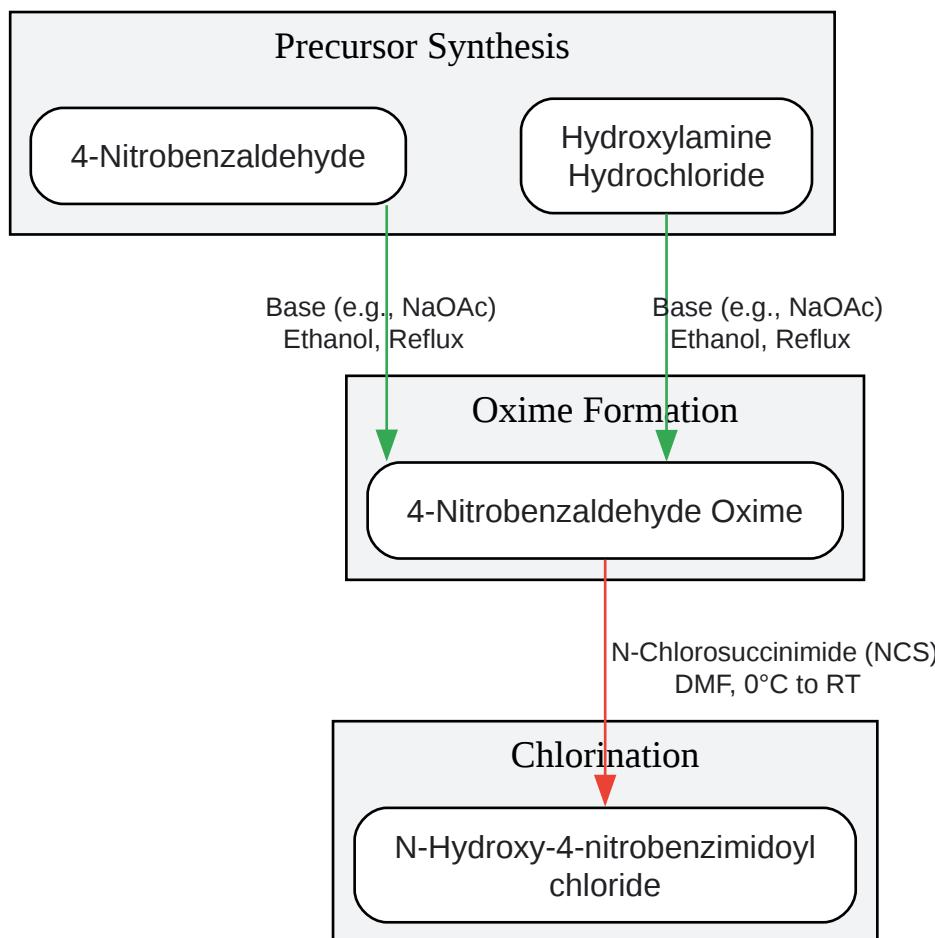
3.2. Synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride**

This common procedure utilizes N-chlorosuccinimide (NCS) for the chlorination of the oxime.[\[2\]](#) [\[3\]](#)[\[4\]](#)

- **Preparation:** Dissolve 4-nitrobenzaldehyde oxime (1.0 equivalent) in anhydrous dimethylformamide (DMF).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **NCS Addition:** Add N-chlorosuccinimide (NCS) (1.0 equivalent) portionwise to the cooled reaction mixture.
- **Reaction:** Stir the mixture for 16 hours at room temperature.
- **Extraction:** Add a mixture of n-hexane/diethyl ether (2:1, v/v) and water to the reaction flask and transfer the contents to a separating funnel.
- **Phase Separation:** Separate the organic and aqueous phases. Extract the aqueous phase again with diethyl ether.
- **Drying and Concentration:** Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvents under reduced pressure to yield the final product. The product is often used in the next synthetic step without further purification.[\[3\]](#)

Reaction Mechanisms and Applications

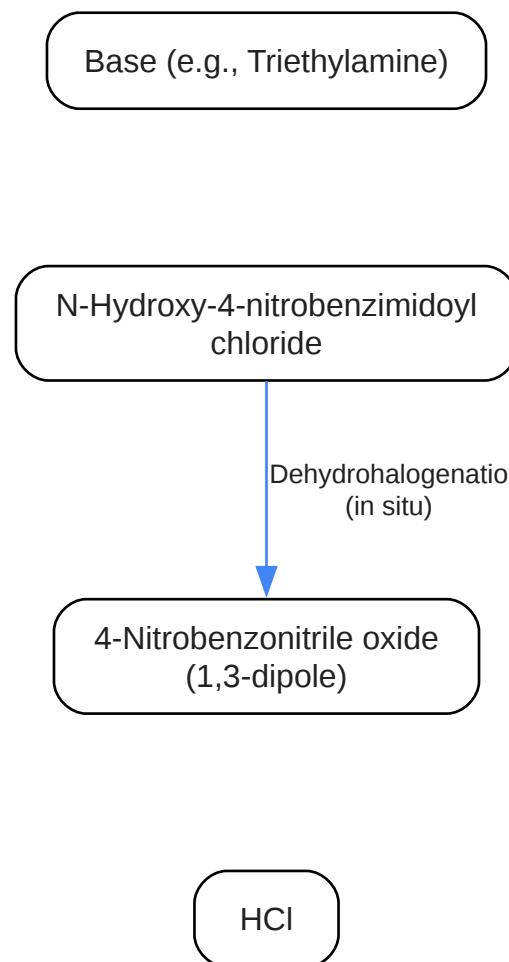
N-Hydroxy-4-nitrobenzimidoyl chloride is primarily used as a stable precursor for generating 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.



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Caption: Synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride**.

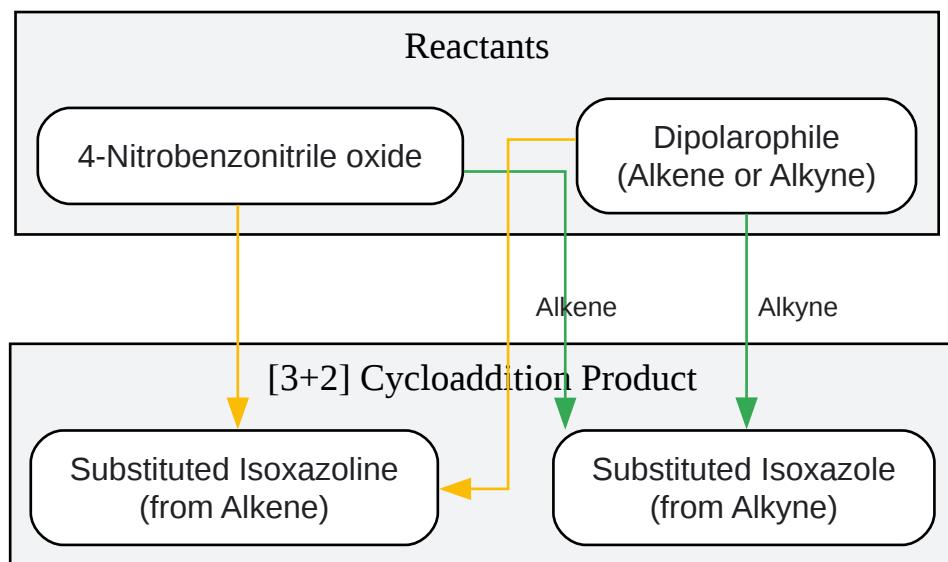
The key synthetic utility lies in its conversion to a nitrile oxide, which is a powerful tool for building molecular complexity.



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Caption: In situ generation of 4-nitrobenzonitrile oxide.

This generated nitrile oxide readily reacts with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively.^[1] These scaffolds are prevalent in many biologically active molecules and are of significant interest in drug discovery.



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Caption: 1,3-Dipolar cycloaddition with 4-nitrobenzonitrile oxide.

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